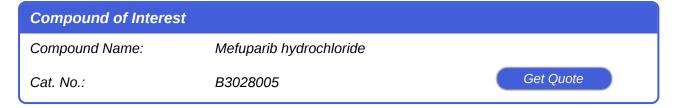


Application Notes and Protocols for In-Vivo Preparation of Mefuparib Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anti-cancer activity in both in-vitro and in-vivo models.[1][2][3] Its high water solubility and oral bioavailability make it a promising candidate for clinical development.[2][3] These application notes provide detailed protocols for the preparation of **Mefuparib hydrochloride** for in-vivo studies, ensuring consistency and reproducibility in preclinical research.

Mefuparib hydrochloride competitively inhibits PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][4] This inhibition is significantly more potent than for other PARP family members such as PARP3, PARP6, TNKS1, and TNKS2.[1] The primary mechanism of action involves inducing apoptosis and G2/M cell cycle arrest in cancer cells with deficient homologous recombination (HR) repair pathways.[1][2][5]

Physicochemical Properties

A summary of the key physicochemical properties of **Mefuparib hydrochloride** is presented in the table below.



Property	Value	Reference
Molecular Formula	C17H16CIFN2O2	[6]
Molecular Weight	334.775 g/mol	[5]
CAS Number	1449746-00-2	[1]
Water Solubility	> 35 mg/mL	[2][3]
In Vitro Solubility (DMSO)	25 mg/mL (74.68 mM) with ultrasonic treatment	[4]

In Vivo Pharmacology and Pharmacokinetics

Mefuparib hydrochloride has demonstrated dose-dependent anti-tumor efficacy in various xenograft models.[1][4] Its favorable pharmacokinetic profile supports its development as an orally administered therapeutic agent.

Animal Model	Dosing Regimen	Key Findings	Reference
V-C8 Xenografts (Mice)	40-160 mg/kg, orally, every other day for 21 days	Dose- and time- dependent tumor killing, with complete disappearance of some xenografts at higher doses.	[1][4]
BR-05-0028 Breast PDX (Mice)	160 mg/kg, orally, every other day for 21 days	Inhibition of tumor growth without significant loss of body weight.	[4]
SD Rats	10, 20, 40 mg/kg, oral	T1/2: 1.07-1.3 hours; Cmax: 116-725 ng/mL	[1][4]
Cynomolgus Monkeys	5, 10, 20 mg/kg, oral	T1/2: 2.16-2.7 hours; Cmax: 114-608 ng/mL	[1][4]



Experimental Protocols Protocol 1: Preparation of Mefuparib Hydrochloride for Oral Gavage

This protocol describes the preparation of a vehicle-based formulation suitable for oral administration in rodent models.

Materials:

- Mefuparib hydrochloride (powder)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes (15 mL or 50 mL)
- · Pipettes and sterile pipette tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of Mefuparib hydrochloride based on the desired final concentration and total volume.
- Prepare the vehicle solution by adding the solvents in the following order and ratios:
 - 10% DMSO
 - o 40% PEG300

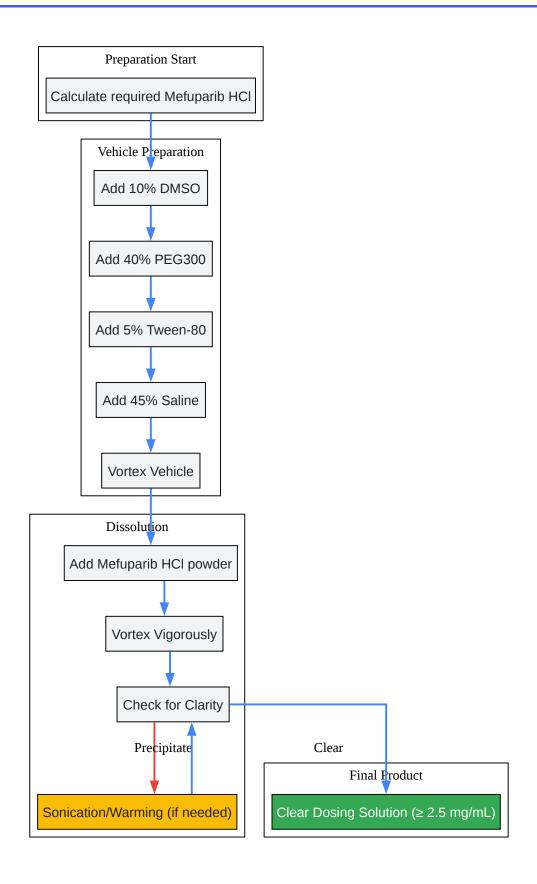
Methodological & Application





- o 5% Tween-80
- o 45% Saline
- Vortex the vehicle solution thoroughly until it is a homogenous mixture.
- Add the calculated amount of **Mefuparib hydrochloride** powder to the vehicle solution.
- Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
- If precipitation or phase separation occurs, sonicate the solution in a water bath sonicator for 10-15 minutes, or gently warm the solution to aid dissolution.
- Visually inspect the solution to ensure it is clear and free of any particulate matter. This protocol should yield a clear solution of at least 2.5 mg/mL.[1]
- It is recommended to prepare the working solution fresh on the day of the experiment.[1]





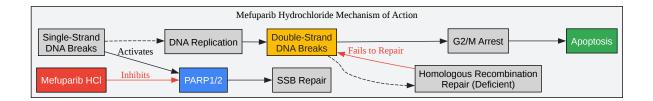
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Caption: Workflow for preparing **Mefuparib hydrochloride** for oral administration.



Signaling Pathway

Mefuparib hydrochloride exerts its anti-cancer effects by inhibiting PARP1/2, which are crucial enzymes in the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately lead to apoptosis, a process known as synthetic lethality.



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Caption: Simplified signaling pathway of **Mefuparib hydrochloride** in HR-deficient cells.

Safety Precautions

Standard laboratory safety procedures should be followed when handling **Mefuparib hydrochloride** and the associated solvents. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

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